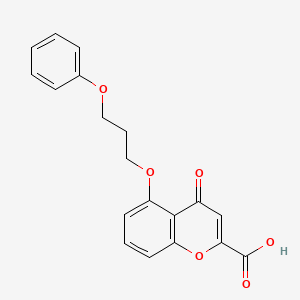
Bisbutythiamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisbutythiamin is a synthetic derivative of thiamine (vitamin B1), a water-soluble vitamin essential for energy metabolism and the proper functioning of the nervous system. Thiamine is naturally present in some foods, added to others, and available as a dietary supplement . This compound is designed to enhance the bioavailability and stability of thiamine, making it more effective in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisbutythiamin involves the modification of the thiamine molecule to improve its stability and bioavailability. The synthetic route typically includes the introduction of butyl groups to the thiamine structure. This process involves several steps, including the protection of functional groups, selective alkylation, and deprotection. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Bisbutythiamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve replacing one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a range of modified thiamine compounds with varying biological activities .
Aplicaciones Científicas De Investigación
Bisbutythiamin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of thiamine derivatives in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and its potential to enhance the bioavailability of thiamine in biological systems.
Medicine: Explored for its therapeutic potential in treating thiamine deficiency-related conditions, such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Utilized in the development of fortified foods and dietary supplements to improve thiamine intake in populations at risk of deficiency
Mecanismo De Acción
The mechanism of action of Bisbutythiamin involves its conversion to thiamine pyrophosphate (TPP) in the body. TPP is a coenzyme essential for several enzymatic reactions in carbohydrate metabolism. This compound enhances the bioavailability of thiamine, ensuring adequate levels of TPP are available for metabolic processes. The molecular targets include enzymes like pyruvate dehydrogenase and transketolase, which play critical roles in energy production and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Thiamine (Vitamin B1): The parent compound, essential for energy metabolism.
Benfotiamine: A synthetic derivative of thiamine with improved bioavailability.
Fursultiamine: Another thiamine derivative designed to enhance absorption and stability
Uniqueness of Bisbutythiamin
This compound stands out due to its enhanced stability and bioavailability compared to other thiamine derivatives. Its unique chemical structure allows for better absorption and utilization in the body, making it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
54690-41-4 |
|---|---|
Fórmula molecular |
C32H46N8O6S |
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]sulfanylpent-3-enyl] butanoate |
InChI |
InChI=1S/C32H46N8O6S/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22+ |
Clave InChI |
LSOMRFPIYXYVTB-KKTFQPMKSA-N |
SMILES isomérico |
CCCC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOC(=O)CCC |
SMILES canónico |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
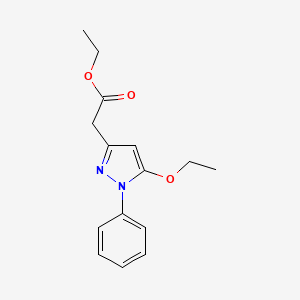
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
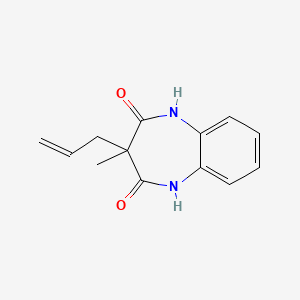
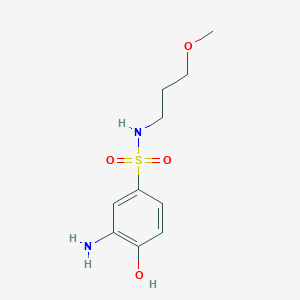
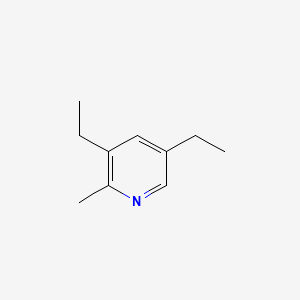



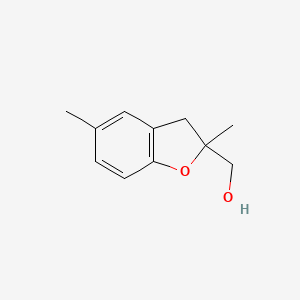
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
